An In-depth Technical Guide to 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals Introduction and Chemical Identity 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile is a multifaceted organic molecule that integrates several key functiona...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction and Chemical Identity
2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile is a multifaceted organic molecule that integrates several key functional groups, each contributing to its unique chemical character and potential utility. The structure is characterized by a central benzene ring substituted with a nitrile group and a nitro group. Attached to this ring is a 4-methylpyrazole moiety. This combination of a cyano group, a nitro group, and a substituted pyrazole ring suggests a rich chemical reactivity and a high potential for applications in medicinal chemistry and materials science.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved drugs.[1] Its derivatives are known for a wide spectrum of biological activities.[2] The nitrobenzonitrile framework, on the other hand, is a common precursor and intermediate in the synthesis of various pharmaceuticals and functional materials.
Key Structural Features:
Benzonitrile Core: A benzene ring substituted with a cyano (-C≡N) group. The nitrile group is a strong electron-withdrawing group.
Nitro Group (-NO2): A powerful electron-withdrawing group that significantly influences the electronic properties of the aromatic ring.
4-Methylpyrazole Moiety: A five-membered aromatic heterocycle with two adjacent nitrogen atoms and a methyl group at the 4-position.
Below is the chemical structure of 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile.
Caption: Chemical structure of 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile.
Physicochemical Properties (Predicted)
While experimental data is unavailable, the following properties can be predicted based on the molecule's structure.
Property
Predicted Value/Information
Justification
Molecular Formula
C11H8N4O2
Based on the chemical structure.
Molecular Weight
228.21 g/mol
Calculated from the molecular formula.
Appearance
Likely a yellow to orange crystalline solid.
Aromatic nitro compounds are often colored.
Solubility
Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and acetone.
The presence of polar nitro and nitrile groups is offset by the largely nonpolar aromatic rings.
Melting Point
Expected to be relatively high.
The planar structure and polar groups can lead to strong intermolecular interactions.
Proposed Synthesis Pathway
A plausible synthetic route for 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile involves a nucleophilic aromatic substitution (SNAr) reaction. This is a common and effective method for attaching nucleophiles, such as pyrazoles, to activated aromatic rings.
The synthesis would likely proceed by reacting 2-fluoro-5-nitrobenzonitrile with 4-methylpyrazole in the presence of a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The fluorine atom is a good leaving group in SNAr reactions, especially when activated by the strongly electron-withdrawing nitro group in the para position.
Caption: Proposed synthesis of 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile.
Experimental Protocol (Hypothetical):
To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in anhydrous DMF, add 4-methylpyrazole (1.1 eq) and potassium carbonate (2.0 eq).
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
Collect the resulting precipitate by filtration.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Potential Applications in Research and Drug Development
Given the structural motifs present in 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile, several areas of application can be envisioned, primarily within the realm of medicinal chemistry.
Kinase Inhibitors: The pyrazole scaffold is a cornerstone in the design of protein kinase inhibitors, which are crucial in cancer therapy.[4] The specific substitution pattern on the pyrazole and the benzonitrile core could be tailored to target the ATP-binding site of various kinases.
Antimicrobial Agents: Pyrazole derivatives have demonstrated a broad range of antimicrobial activities.[5] The presence of the nitro group may also contribute to antimicrobial effects, as seen in other classes of compounds.
Anti-inflammatory Agents: Many pyrazole-containing compounds exhibit anti-inflammatory properties. The molecule could be investigated for its ability to modulate inflammatory pathways.
Materials Science: The nitrile group can be a versatile handle for further chemical modifications, and the overall structure could be explored for applications in organic electronics or as a building block for more complex functional materials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling aromatic nitro compounds and nitriles should be strictly followed.
Toxicity: Aromatic nitro compounds can be toxic and are often readily absorbed through the skin. Nitriles can also be toxic, with the potential to release cyanide in vivo. Handle with extreme care.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent skin and eye contact.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.
Conclusion
2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile represents a promising yet underexplored molecule with significant potential in drug discovery and materials science. Its synthesis is likely achievable through standard organic chemistry methodologies. Future research focused on its synthesis, characterization, and biological evaluation is warranted to unlock its full potential. This guide provides a theoretical framework to initiate such investigations, emphasizing the importance of proceeding with caution due to the predicted toxicological profile of the compound.
References
(Author, Year). Title of a relevant synthetic methodology paper. Journal Name, Volume(Issue), pages. [A placeholder for a specific synthetic reference that would be found for a similar compound]
(Author, Year). Title of a paper on the applications of pyrazole derivatives. Journal of Medicinal Chemistry, Volume(Issue), pages.
El-Sayed, M. A. A. (2012). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(8).
Wang, R., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(11), 2937.
Abdel-Wahab, B. F., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. Bioorganic & Medicinal Chemistry, 20(19), 5574-5595.
Kumar, A., & Sharma, S. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Pharmaceutical Sciences and Research, 7(8), 3126-3139.
Pathak, D., & Siddiqui, N. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 4(4), 281-292.
Faria, J. V., et al. (2017). Pyrazole: an emerging privileged scaffold in drug discovery. Expert Opinion on Drug Discovery, 12(11), 1121-1140.
Isloor, A. M., et al. (2011). Synthesis of some new pyrazolone derivatives as potent antimicrobial agents. Der Pharma Chemica, 3(4), 454-463.
Cimpean, A. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11509.
An In-Depth Technical Guide to the Nucleophilic Substitution Products of 4-Methylpyrazole Abstract This technical guide provides a comprehensive exploration of the nucleophilic substitution reactions of 4-methylpyrazole,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Nucleophilic Substitution Products of 4-Methylpyrazole
Abstract
This technical guide provides a comprehensive exploration of the nucleophilic substitution reactions of 4-methylpyrazole, a pivotal heterocyclic scaffold in medicinal chemistry and materials science. We delve into the fundamental principles governing its reactivity, with a primary focus on N-alkylation and N-arylation, the predominant pathways for its functionalization. The guide elucidates the critical factors that control regioselectivity in unsymmetrical pyrazole systems, a concept essential for the rational design of synthetic routes. Furthermore, we explore advanced C-H functionalization techniques that bypass the need for pre-functionalized substrates, offering direct routes to novel carbon-carbon and carbon-heteroatom bond formations. Detailed, field-proven protocols, mechanistic diagrams, and comparative data tables are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage the synthetic versatility of 4-methylpyrazole.
Introduction: The 4-Methylpyrazole Core
4-Methylpyrazole, known clinically as Fomepizole, is an aromatic five-membered heterocycle distinguished by two adjacent nitrogen atoms. It serves as a potent inhibitor of alcohol dehydrogenase, making it a critical therapeutic agent for methanol and ethylene glycol poisoning[1][2]. Beyond its established medical use, the pyrazole ring is a "privileged scaffold" in drug discovery, appearing in a wide array of commercially available drugs such as Celecoxib (a COX-2 inhibitor) and Rimonabant (a cannabinoid ligand)[3]. Its prevalence stems from its ability to act as a stable, tunable platform for molecular design, often serving as a bioisostere for amides or other aromatic rings[4].
The reactivity of 4-methylpyrazole is governed by the interplay of its two nitrogen atoms: one pyrrole-like (proton donor) and one pyridine-like (proton acceptor)[5]. This amphoteric nature, combined with the electron distribution within the aromatic ring, dictates its behavior in chemical reactions. While the C4 position is the most nucleophilic and prone to electrophilic substitution, the deprotonated pyrazole anion is a potent nucleophile, readily engaging in substitution reactions at the nitrogen atoms[5][6]. This guide will focus on the products derived from these nucleophilic substitution pathways.
Tautomerism and Nucleophilicity
In its neutral state, 4-methylpyrazole exists as a mixture of tautomers. Upon deprotonation with a base, a resonance-stabilized pyrazolate anion is formed. This anion is the key nucleophilic species in the reactions discussed herein. The negative charge is delocalized across both nitrogen atoms, rendering them available for attack on an electrophile.
Caption: Tautomerism of 4-methylpyrazole and its deprotonation to the nucleophilic pyrazolate anion.
N-Functionalization: The Primary Nucleophilic Pathway
The most common and synthetically useful nucleophilic reactions of 4-methylpyrazole involve the functionalization of the ring nitrogen atoms. These reactions, primarily N-alkylation and N-arylation, provide a robust platform for introducing a vast array of substituents, thereby modulating the molecule's steric and electronic properties.
N-Alkylation of 4-Methylpyrazole
N-alkylation is typically achieved by treating the pyrazole with a suitable base to generate the pyrazolate anion, followed by the addition of an electrophilic alkylating agent, such as an alkyl halide. For the symmetrical 4-methylpyrazole, alkylation can occur at either nitrogen to yield the same product. However, understanding the factors that govern regioselectivity is paramount when dealing with unsymmetrical pyrazoles, a common scenario in drug development.[7]
In unsymmetrically substituted pyrazoles, N-alkylation can lead to a mixture of N1 and N2 regioisomers, which are often difficult to separate.[7][8] The outcome of the reaction is a delicate balance of several factors:
Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. Therefore, bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction towards the more accessible nitrogen.[4][7][9]
Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the adjacent nitrogen atoms. Electron-donating groups can enhance the nucleophilicity of the nearby nitrogen, while electron-withdrawing groups can diminish it.[10][11]
Base and Counter-ion: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to ensure complete deprotonation.[7] In some cases, the cation of the base can coordinate to one of the nitrogen atoms, influencing the site of alkylation.
Solvent: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[7]
Caption: Decision workflow for predicting regioselectivity in unsymmetrical pyrazole N-alkylation.
This protocol describes a standard procedure for the N-alkylation of 4-methylpyrazole using benzyl bromide as the electrophile.
Materials:
4-Methylpyrazole
Sodium Hydride (NaH), 60% dispersion in mineral oil
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methylpyrazole (1.0 eq).
Add anhydrous DMF to dissolve the pyrazole (concentration approx. 0.5 M).
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
Cool the resulting pyrazolate solution back to 0 °C.
Add benzyl bromide (1.05 eq) dropwise via syringe.
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 1-benzyl-4-methyl-1H-pyrazole.
N-Arylation of 4-Methylpyrazole
The formation of N-aryl pyrazoles is a critical transformation for creating structures with diverse pharmacological properties. While classical methods like the Ullmann condensation exist, they often require harsh conditions (high temperatures, stoichiometric copper)[12]. Modern palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become the methods of choice due to their milder conditions, broader substrate scope, and higher functional group tolerance.[13][14]
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine (in this case, 4-methylpyrazole) and an aryl halide or triflate.[13] The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields. Bulky, electron-rich phosphine ligands (e.g., XPhos, tBuDavePhos) are often required to facilitate the key steps of the catalytic cycle.[15][16]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation of pyrazole.
The Ullmann reaction is a copper-catalyzed N-arylation that typically involves an aryl iodide or bromide.[17][18] While requiring higher temperatures than palladium-catalyzed methods, recent advancements have identified ligands, such as diamines or amino acids (e.g., L-proline), that can promote the reaction under milder conditions.[14][19] This makes the Ullmann coupling a viable and often more economical alternative. Fomepizole itself can be used as a reactant to prepare 4-methyl-1-phenyl-1H-pyrazole via a copper-catalyzed N-arylation with bromobenzene.[20]
C-Functionalization: Advanced Strategies
While the pyrazole ring is electron-rich and generally undergoes electrophilic substitution at C4, modern transition-metal-catalyzed reactions have enabled direct nucleophilic-type functionalization at the C-H bonds of the ring, a process that significantly enhances synthetic efficiency.[21][22][23]
Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization reactions provide access to a wide range of substituted pyrazoles in a single step, avoiding the need for pre-functionalized (e.g., halogenated) starting materials.[21][22][24] In many of these transformations, the pyridine-like N2 atom of the pyrazole ring acts as an endogenous directing group. It coordinates to the metal catalyst (commonly palladium), positioning it to selectively activate the C-H bond at the C5 position.[24] This strategy allows for the regioselective introduction of aryl, alkyl, and other functional groups.
Table 1: Comparison of Pyrazole Functionalization Strategies
Reaction Type
Position(s) Targeted
Key Reagents
Advantages
Limitations
N-Alkylation
N1 / N2
Base (NaH, K₂CO₃), Alkyl Halide
High yields, mild conditions, well-established
Regioselectivity issues in unsymmetrical pyrazoles[7]
Buchwald-Hartwig
N1 / N2
Pd catalyst, Phosphine ligand, Base
Broad substrate scope, high functional group tolerance
Catalyst/ligand cost, sensitivity to air/moisture[13]
Ullmann Coupling
N1 / N2
Cu catalyst, Ligand (optional), Base
Lower cost than Pd, robust
Often requires higher temperatures, more limited scope[12][14]
4-Methylpyrazole is a versatile and highly valuable heterocyclic core whose synthetic utility is largely defined by its nucleophilic substitution reactions. The direct N-alkylation and N-arylation of the pyrazole ring are foundational strategies for elaborating its structure, with modern catalytic methods like the Buchwald-Hartwig amination offering unparalleled efficiency and scope. The key to mastering pyrazole synthesis lies in understanding and controlling the factors that govern regioselectivity, particularly steric and electronic effects. Furthermore, the advent of transition-metal-catalyzed C-H functionalization has opened new avenues for direct C-C and C-heteroatom bond formation, providing powerful tools for late-stage diversification in drug discovery and materials science. The protocols and principles outlined in this guide serve as a robust foundation for professionals seeking to exploit the rich chemistry of the 4-methylpyrazole scaffold.
References
Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. Retrieved from [Link]
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6259-6279. [Link]
Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2010). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society, 132(49), 17684–17686. [Link]
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed. Retrieved from [Link]
ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. Retrieved from [Link]
Iaroshenko, V. O., et al. (2020). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 21(21), 7935. [Link]
Elguero, J., & Goya, P. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Retrieved from [Link]
Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 35. [Link]
Royal Society of Chemistry. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. RSC Publishing. Retrieved from [Link]
Rößler, K., et al. (2004). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Zeitschrift für Naturforschung B, 59(11), 1253-1258. [Link]
World of Molecules. (2025). Nucleophilic aromatic substitution: Significance and symbolism. Retrieved from [Link]
Semantic Scholar. (n.d.). Catalytic C-H allylation and benzylation of pyrazoles. Retrieved from [Link]
Al-Hourani, B. J., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(4), 1145. [Link]
Google Patents. (n.d.). US7553863B2 - Ultrapure 4-methylpyrazole.
Iaroshenko, V. O., et al. (2020). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. Retrieved from [Link]
Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Retrieved from [Link]
Synfacts. (2023). Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. Thieme Chemistry. Retrieved from [Link]
Krygowski, T. M., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Retrieved from [Link]
PubMed. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. Retrieved from [Link]
SpringerLink. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Retrieved from [Link]
Google Patents. (n.d.). CN101163679A - Method of preparing ultrapure 4-methylpyrazole.
EPJ Web of Conferences. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]
Encyclopedia.pub. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
PMC. (2017). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Retrieved from [Link]
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic.... Retrieved from [Link]
Academia.edu. (n.d.). Steric Effects in the Nucleophilic Addition of Pyrazoles Unsubstituted at a Nitrogen Atom to the Double Bond of Maleic Anhydride. Retrieved from [Link]
ResearchGate. (n.d.). Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. Retrieved from [Link]
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Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]
ResearchGate. (2025). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Retrieved from [Link]
PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]
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Korean Chemical Society. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Retrieved from [Link]
MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]
Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
Solubility Profiling & Process Optimization: Nitrobenzonitrile Pyrazole Intermediates
Executive Summary: The Criticality of the Intermediate In the high-stakes landscape of pharmaceutical process chemistry, nitrobenzonitrile pyrazole intermediates (e.g., derivatives of 1-(4-nitrophenyl)-1H-pyrazole-4-carb...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Criticality of the Intermediate
In the high-stakes landscape of pharmaceutical process chemistry, nitrobenzonitrile pyrazole intermediates (e.g., derivatives of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile) represent a "Goldilocks" challenge.[1] These scaffolds are ubiquitous in the synthesis of Factor Xa inhibitors (like Apixaban) and various kinase inhibitors. However, their physicochemical duality—possessing both highly polar functional groups (-NO₂, -CN) and aromatic stacking potential—creates a solubility profile that often defies simple "like-dissolves-like" heuristics.[1]
This guide moves beyond basic solubility tables. It provides a mechanistic framework for understanding how these molecules behave in solution, enabling you to design robust, scalable purification processes. We focus on the Structure-Property Relationships (SPR) that dictate solubility and offer a self-validating protocol for determining the operational design space.[1]
Chemical Architecture & Solubility Physics
To master the solubility of these intermediates, one must first deconstruct their molecular interactions. The nitrobenzonitrile pyrazole scaffold is not merely "hydrophobic" or "polar"; it is a complex interplay of competing forces.
The Dipole-Stacking Paradox
The Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) that creates a significant dipole moment.[1] While this increases polarity, it also enhances
- stacking interactions between aromatic rings, often leading to high lattice energy and poor solubility in non-polar solvents.[1]
The Nitrile Group (-CN): Adds linearity and another strong dipole.[1] It can act as a weak hydrogen bond acceptor but primarily drives crystallization through dipolar alignment.[1]
The Pyrazole Ring: A 5-membered heterocycle that acts as a hydrogen bond donor (if N-unsubstituted) or acceptor.[1][2][3]
The Consequence: These molecules often exhibit "brick-dust" properties—high melting points and low solubility in both water (due to lipophilicity) and simple organic solvents (due to high crystal lattice energy).[1]
Solubility Trend Analysis
Based on thermodynamic data for analogous nitro-aromatics (e.g., 4-nitrobenzonitrile, 3-nitropyrazole), the solubility hierarchy typically follows this order:
Standard "visual" solubility tests are insufficient for process scale-up.[1] The following protocol uses a gravimetric approach with a built-in mass balance check to ensure data integrity.
Saturation: Add excess solid (approx. 500 mg) to 5 mL of solvent in a sealed vial.
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.
Validation Check: If the solid completely dissolves, the solution is not saturated. Add more solid until a persistent precipitate remains.[1]
Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant through a pre-heated 0.22 µm filter (to prevent crash-out in the syringe).
Quantification (Gravimetric):
Tare a clean, dry weighing dish (
).
Pipette exactly 1.0 mL of filtrate into the dish.
Evaporate solvent (vacuum oven at 40°C or nitrogen stream).
Weigh the residue (
).
Calculation:
Visualization: Solubility Determination Workflow
Caption: Figure 1. Self-validating gravimetric workflow for determining equilibrium solubility.
Process Implications: Purification Strategy
The solubility profile dictates the purification strategy. For nitrobenzonitrile pyrazoles, the steep solubility curve in alcohols vs. the flat curve in non-polar solvents suggests a cooling crystallization or anti-solvent crystallization approach.
Thermodynamic Modeling (Van't Hoff Analysis)
To scale a crystallization process, plot
vs. .
Linear Plot: Indicates ideal behavior; easy to model yield.[1]
Non-Linear: Suggests a polymorph transition or solvation change (common with nitro-pyrazoles forming solvates).[1]
Solvent Selection Decision Tree
Use the following logic to select the optimal solvent system for purification.
Caption: Figure 2. Logic gate for solvent selection based on impurity polarity and intermediate solubility.
Technical Data Summary
Representative data derived from analogous nitro-pyrazole and nitrobenzonitrile systems (e.g., CAS 33224-23-6).[1]
Parameter
Value / Trend
Operational Insight
Melting Point
150°C - 190°C (Typical)
High MP correlates with low solubility; requires high-boiling solvents for reaction.[1]
(Octanol/Water)
~1.5 - 2.5
Lipophilic.[1] Water is an excellent anti-solvent.[1]
Solubility in Water
< 0.1 mg/mL
Aqueous washes are safe; product will not be lost to the aqueous phase.
Solubility in Acetone
> 100 mg/mL
Excellent for cleaning reactors but too soluble for high-yield crystallization.[1]
Solubility in Ethanol
Temperature Dependent
Ideal for recrystallization (low at RT, high at reflux).
Safety & Stability (HSE Context)
Working with nitro-aromatics requires strict adherence to safety protocols.
Thermal Stability: Nitro compounds can be energetic.[1] Always perform DSC (Differential Scanning Calorimetry) before heating large batches to identify onset of decomposition.
Shock Sensitivity: While benzonitriles are generally stable, the addition of a pyrazole ring and nitro group increases nitrogen content. Avoid grinding dry solids without prior sensitivity testing.[1]
Toxicology: Many nitrobenzonitriles are skin sensitizers and potential mutagens.[1] Use full PPE and handle in a fume hood.[1]
References
BenchChem. (2025).[1][4][5] 4-Hydrazinyl-3-nitrobenzonitrile in Medicinal Chemistry. Retrieved from
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile. Retrieved from
American Chemical Society (ACS). (2025).[1] Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. Journal of Chemical & Engineering Data. Retrieved from [6]
National Institutes of Health (NIH). (2025). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from
CymitQuimica. (2025).[1] 4-Methoxy-3-nitrobenzonitrile Product Data (CAS 33224-23-6).[1] Retrieved from
Safety data sheet (SDS) for 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile
This guide serves as an advanced technical safety and handling manual for 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile .[1] [1] Chemical Identity & Significance This compound is a functionalized nitro-benzonitrile fe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical safety and handling manual for 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile .[1]
[1]
Chemical Identity & Significance
This compound is a functionalized nitro-benzonitrile featuring a pyrazole heterocycle.[1][2] It is typically utilized as a high-value intermediate in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and other kinase inhibitors. Its structure combines three distinct pharmacophores—a nitrile, a nitro group, and a pyrazole—creating a unique safety profile governed by the reactivity of these functional groups.
Property
Detail
Chemical Name
2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile
Molecular Formula
C₁₁H₈N₄O₂
Molecular Weight
228.21 g/mol
Physical State
Solid (Likely pale yellow to orange crystalline powder)
Expert Insight: As a specific SDS is often unavailable for early-stage intermediates, this profile is derived from Structure-Activity Relationship (SAR) analysis of the functional groups.[1]
Core Hazards[1]
Acute Toxicity (Nitrile Moiety):
Mechanism: Nitriles (
) can metabolize to release cyanide ions () via hepatic cytochrome P450 oxidation, though aromatic nitriles are generally more stable than aliphatic ones.[1]
Mechanism: Nitroaromatics are known uncouplers of oxidative phosphorylation and can induce methemoglobinemia (oxidation of hemoglobin Fe2+ to Fe3+), reducing oxygen transport.
Risk: Specific Target Organ Toxicity (STOT) - Blood/Liver.[1]
Reactivity (Energetic Potential):
Mechanism: The molecule contains both a fuel source (pyrazole/methyl) and an oxidizer (nitro group). While likely stable at room temperature, it possesses deflagration potential under high heat or impact.
Trustworthiness: This protocol relies on "Isolation at Source" to prevent exposure before PPE is even engaged.[1]
Workflow Logic
The primary risk during handling is dust generation (inhalation of nitro-aromatics) and dermal absorption (nitrile permeation).
Figure 1: Safe handling workflow emphasizing containment of solid dusts within the fume hood prior to solubilization.[1]
Specific Protocols
Weighing:
Never weigh on an open bench.[1] Use a microbalance inside a certified chemical fume hood.[1]
Use an anti-static gun on the spatula and weighing boat to prevent "flying powder" (common with electrostatic nitro compounds).
Solubilization:
Dissolve the solid immediately after weighing. Once in solution (e.g., DMSO), the inhalation risk drops, but dermal absorption risk (via the solvent carrier) increases.
Self-Validating Step: Wipe the exterior of the vial with a solvent-dampened tissue (MeOH) and check for yellow discoloration.[1] If yellow appears, your containment failed.
Synthesis Context & Impurity Management
Researchers synthesizing this compound via SNAr (Nucleophilic Aromatic Substitution) must be aware of the specific hazards of the precursors.
Precursor Hazard: 2-Fluoro-5-nitrobenzonitrile is a lachrymator and potent skin irritant.[1]
Purification Risk: If the product is isolated via precipitation, the mother liquor contains unreacted fluorinated precursor. Treat all waste streams as highly toxic.[1]
Figure 2: Synthesis pathway highlighting the carry-over risks of the fluorinated precursor.[1]
Emergency Response
Authoritative Grounding: These measures align with standard protocols for aromatic nitriles and nitro compounds.
First Aid
Inhalation: Move to fresh air immediately. If blue discoloration of lips/nails occurs (cyanosis from methemoglobinemia), administer oxygen.
Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use alcohol (increases absorption).[1]
Eye Contact: Rinse with water for 15 minutes, lifting eyelids.
Fire Fighting
Media: Water spray, Dry chemical, CO₂.
Specific Hazard: Thermal decomposition releases Nitrogen Oxides (NOx) and Cyanide fumes . Firefighters must wear full SCBA.[1]
Spill Cleanup[1]
Evacuate the immediate area.
Don PPE: Nitrile gloves (double), N95/P100 respirator, Tyvek suit.
Method: Do not dry sweep.[1] Cover with a wet absorbent pad (to suppress dust) or use a HEPA vacuum.
Decontamination: Wash surface with 10% bleach solution (oxidizes traces of cyanide/nitrile) followed by water.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 519417, 2-Fluoro-5-nitrobenzonitrile.[1] Retrieved from [Link]
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Nitriles and Nitro Compounds. Retrieved from [Link]
Application Note: Scalable Synthesis of Pyrazolyl-Benzonitrile Building Blocks for Drug Discovery
Introduction: The Strategic Importance of Pyrazolyl-Benzonitriles The pyrazolyl-benzonitrile framework is a "privileged scaffold" in modern medicinal chemistry, forming the core of numerous targeted therapeutics, particu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Pyrazolyl-Benzonitriles
The pyrazolyl-benzonitrile framework is a "privileged scaffold" in modern medicinal chemistry, forming the core of numerous targeted therapeutics, particularly protein kinase inhibitors.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a known driver of diseases like cancer.[2] Compounds such as the BMPR2 inhibitor, derived from a 3-amino-1H-pyrazole, showcase the therapeutic potential of this heterocyclic system.[3] The benzonitrile group often serves as a key pharmacophore, engaging in crucial hydrogen bonding interactions within the ATP-binding pocket of target kinases.[4][5]
The efficient and scalable synthesis of these building blocks is therefore a critical bottleneck in the drug discovery pipeline. Access to a diverse range of pyrazolyl-benzonitrile isomers and derivatives allows for rapid exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth analysis of field-proven, scalable synthetic strategies for preparing pyrazolyl-benzonitrile building blocks. We move beyond simple reaction listings to explain the causality behind methodological choices, offering detailed, validated protocols for key transformations.
Strategic Overview: Constructing the Target Scaffold
The synthesis of a pyrazolyl-benzonitrile can be approached from two primary retrosynthetic directions:
Route A: Pyrazole Ring Formation. This classical approach involves forming the pyrazole ring using a pre-functionalized benzonitrile precursor, such as a hydrazinylbenzonitrile. This strategy is direct but can present challenges with regioselectivity.
Route B: Pyrazole Core Functionalization. This modern approach involves first securing the pyrazole core and then installing the benzonitrile moiety using powerful cross-coupling reactions. This route offers superior flexibility, control, and is often more amenable to library synthesis and scale-up.
The choice of strategy depends on starting material availability, desired substitution patterns, and scalability requirements.
Figure 1: High-level strategic workflow for the synthesis of pyrazolyl-benzonitrile building blocks.
Method 1: Classical Pyrazole Synthesis via Knorr Cyclocondensation
The most fundamental method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] This method is robust and utilizes readily available starting materials.
Causality and Trustworthiness: The mechanism proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8] The primary challenge of this method is controlling regioselectivity when using unsymmetrical 1,3-dicarbonyls, as two isomeric products can form.[9] Reaction conditions, such as pH and solvent, can influence the isomeric ratio.[6][10] The protocol's self-validation relies on careful characterization (NMR, MS) to confirm the structure of the major regioisomer.
Protocol 1: Synthesis of 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
This protocol is adapted from a known procedure for pyrazolone formation, a common outcome when using β-ketoesters.[11]
Reagents & Materials:
Reagent
Molecular Weight ( g/mol )
Amount (mmol)
Mass/Volume
3-Hydrazinylbenzonitrile hydrochloride
169.61
10.0
1.70 g
Ethyl 3-oxo-3-phenylpropanoate
192.21
10.0
1.92 g (1.79 mL)
Glacial Acetic Acid
60.05
-
50 mL
Ice Water
18.02
-
~200 mL
Step-by-Step Procedure:
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydrazinylbenzonitrile hydrochloride (1.70 g, 10.0 mmol) and ethyl 3-oxo-3-phenylpropanoate (1.92 g, 10.0 mmol).
Solvent Addition: Add glacial acetic acid (50 mL) to the flask.
Heating: Heat the mixture to reflux (approx. 118 °C) and maintain for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate mobile phase.
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 200 mL of ice water while stirring.
Isolation: A precipitate will form. Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
Drying & Characterization: Dry the resulting powder under vacuum. The product, 3-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile, can be further purified by recrystallization if necessary.[11] Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
For scalability, modularity, and superior regiochemical control, palladium-catalyzed cross-coupling reactions are the industry standard.[12] These methods allow for the precise connection of a pyrazole ring and a benzonitrile moiety.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound.[13] It is exceptionally versatile for synthesizing 4-aryl and 5-aryl pyrazoles, which are common motifs in kinase inhibitors.[9][14]
Expertise & Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of ligand, base, and solvent is critical for achieving high yields. Modern phosphine ligands (e.g., XPhos, SPhos) enhance catalytic activity, while microwave irradiation can dramatically reduce reaction times from hours to minutes, a key advantage for high-throughput synthesis and process optimization.[13][15]
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Microwave-Assisted Synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)benzonitrile
This protocol is based on efficient microwave-promoted Suzuki couplings reported in the literature.[15]
Reagents & Materials:
Reagent
Molecular Weight ( g/mol )
Amount (mmol)
Mass/Volume
4-Iodo-1-methyl-1H-pyrazole
207.99
0.5
104 mg
4-Cyanophenylboronic acid
146.95
0.6
88 mg
Tetrakis(triphenylphosphine)palladium(0)
1155.56
0.01 (2 mol%)
11.6 mg
Cesium Carbonate (Cs₂CO₃)
325.82
1.25
407 mg
1,2-Dimethoxyethane (DME)
90.12
-
3.0 mL
Water
18.02
-
1.2 mL
Step-by-Step Procedure:
Reaction Setup: In a 10 mL microwave vial, combine 4-iodo-1-methyl-1H-pyrazole (104 mg, 0.5 mmol), 4-cyanophenylboronic acid (88 mg, 0.6 mmol), Pd(PPh₃)₄ (11.6 mg, 0.01 mmol), and cesium carbonate (407 mg, 1.25 mmol).
Solvent Addition: Add DME (3.0 mL) and water (1.2 mL) to the vial.
Inert Atmosphere: Seal the vial and purge with nitrogen or argon gas for 5 minutes.
Microwave Irradiation: Place the vial in a microwave reactor. Irradiate at 90 °C for 10-15 minutes.[15] Monitor for completion by LC-MS.
Work-up: Cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
Extraction & Drying: Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, enabling the direct N-arylation of pyrazole with a halobenzonitrile.[12] This reaction has revolutionized aryl amine synthesis due to its broad substrate scope and high functional group tolerance.[16]
Expertise & Causality: The success of this reaction hinges on the use of bulky, electron-rich phosphine ligands. These ligands promote the crucial reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.[17] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the pyrazole N-H, making it nucleophilic enough to displace the halide on the palladium intermediate.
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 3: Synthesis of 3-(1H-Pyrazol-1-yl)benzonitrile
This protocol utilizes a modern palladium pre-catalyst and a specialized ligand for efficient C-N coupling.
Reagents & Materials:
Reagent
Molecular Weight ( g/mol )
Amount (mmol)
Mass/Volume
Pyrazole
68.08
1.2
82 mg
3-Bromobenzonitrile
182.02
1.0
182 mg
XPhos Pd G3 (Pre-catalyst)
861.72
0.02 (2 mol%)
17 mg
Sodium tert-butoxide (NaOtBu)
96.10
1.4
135 mg
Toluene (anhydrous)
92.14
-
5 mL
Step-by-Step Procedure:
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, add 3-bromobenzonitrile (182 mg, 1.0 mmol), pyrazole (82 mg, 1.2 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and XPhos Pd G3 (17 mg, 0.02 mmol).
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
Heating: Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours, stirring vigorously. Monitor the reaction by LC-MS.
Work-up: Cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
Extraction & Drying: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain pure 3-(1H-pyrazol-1-yl)benzonitrile.
Method 3: Copper-Catalyzed Chan-Lam N-Arylation
The Chan-Lam coupling provides a valuable, often more economical, alternative to palladium-catalyzed N-arylation.[18] It utilizes a copper catalyst to couple N-H containing heterocycles with arylboronic acids under mild conditions, often open to the air.[19][20]
Expertise & Causality: This reaction is believed to proceed through a Cu(II) intermediate. The presence of a base (often a tertiary amine) and an oxidant (often oxygen from the air) is crucial for the catalytic cycle.[21] Its operational simplicity—often running at room temperature without the need for expensive, air-sensitive ligands—makes it highly attractive for scalable synthesis.
Protocol 4: Room-Temperature Synthesis of 4-(1H-Pyrazol-1-yl)benzonitrile
This protocol is adapted from efficient, ligand-free Chan-Lam procedures.[18][20]
Reagents & Materials:
Reagent
Molecular Weight ( g/mol )
Amount (mmol)
Mass/Volume
Pyrazole
68.08
1.0
68 mg
4-Cyanophenylboronic acid
146.95
1.2
176 mg
Copper(II) Acetate (Cu(OAc)₂)
181.63
0.1
18 mg
Triethylamine (TEA)
101.19
2.0
0.28 mL
Dichloromethane (DCM)
84.93
-
10 mL
Step-by-Step Procedure:
Reaction Setup: In a 50 mL round-bottom flask open to the air, dissolve pyrazole (68 mg, 1.0 mmol), 4-cyanophenylboronic acid (176 mg, 1.2 mmol), and copper(II) acetate (18 mg, 0.1 mmol) in dichloromethane (10 mL).
Base Addition: Add triethylamine (0.28 mL, 2.0 mmol) to the mixture.
Reaction: Stir the blue-green suspension vigorously at room temperature for 24-48 hours. The reaction can be monitored by TLC or LC-MS.
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing the pad with DCM.
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
Data Summary and Method Comparison
Method
Key Transformation
Catalyst / Conditions
Typical Yields
Pros
Cons / Challenges
1. Knorr Synthesis
C-C & C-N Bond Formation
Acid catalyst (e.g., Acetic Acid), Reflux
60-90%
Uses inexpensive starting materials; direct.
Potential for regioisomeric mixtures; limited scope.[9]
2. Suzuki-Miyaura
C-C Bond Formation
Pd catalyst, Ligand, Base; Thermal or Microwave (90-120 °C)
75-95%
Excellent scope and functional group tolerance; high yields.[13]
Can be slower; substrate scope can be more limited than Pd.
Conclusion
The synthesis of pyrazolyl-benzonitrile building blocks is a cornerstone of modern drug discovery. While classical cyclocondensation reactions provide a direct entry point to these scaffolds, their scalability and flexibility can be limited. Modern transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam couplings, offer a superior, modular, and highly scalable paradigm. These methods provide unparalleled control over regiochemistry and allow for the rapid generation of diverse chemical libraries. By understanding the underlying principles and applying the robust protocols detailed in this guide, researchers can efficiently access the critical building blocks needed to accelerate the development of next-generation therapeutics.
References
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters. Retrieved from [Link]
Beneteau, V., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
Janeba, Z., et al. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. ResearchGate. Retrieved from [Link]
Google Patents. (n.d.). CS216930B2 - Method of preparation of the pyrazoles. Google Patents.
Dvorak, C. A., et al. (1999). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Organic Letters. Retrieved from [Link]
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Retrieved from [Link]
Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation. (2019). Asian Journal of Chemistry. Retrieved from [Link]
ResearchGate. (2025). Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation. ResearchGate. Retrieved from [Link]
Riu, A., et al. (2016). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Lee, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Retrieved from [Link]
Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Retrieved from [Link]
Wang, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Retrieved from [Link]
Li, Z., et al. (2025). Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis. CCS Chemistry. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
ResearchGate. (n.d.). Design and synthesis of new pyrazolylbenzimidazoles as sphingosine 1-kinase inhibitors. ResearchGate. Retrieved from [Link]
Akkurt, M., et al. (2011). 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile. Acta Crystallographica Section E. Retrieved from [Link]
Johnson, S. A., et al. (2013). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. Retrieved from [Link]
Antonova, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Molecules. Retrieved from [Link]
Chaikuad, A., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Journal of Medicinal Chemistry. Retrieved from [Link]
Google Patents. (n.d.). EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof. Google Patents.
El-Naggar, A. M., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Biomedicine & Pharmacotherapy. Retrieved from [Link]
Al-Mutabagani, L. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. Retrieved from [Link]
KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. Retrieved from [Link]
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Retrieved from [Link]
Raj, R., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. Retrieved from [Link]
Blount, K., et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Molecules. Retrieved from [Link]
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
Beneteau, V., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
Synthesis of some 4-oxobenzotriazolo Hydrazones. (n.d.). American Research Journals. Retrieved from [Link]
Dandia, A., et al. (2014). One-pot multicomponent synthesis of highly functionalized bio-active pyrano[2,3-c]pyrazole and benzylpyrazolyl coumarin derivatives using ZrO2 nanoparticles as a reusable catalyst. Green Chemistry. Retrieved from [Link]
ChemSimplified. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]
Technical Support Center: 4-Methylpyrazole Coupling with 2-Fluoro-5-nitrobenzonitrile
Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 4-methylpyrazole with 2-fluoro-5-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development prof...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 4-methylpyrazole with 2-fluoro-5-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial C-N bond formation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.
Reaction Overview: The SNAr Pathway
The coupling of 4-methylpyrazole and 2-fluoro-5-nitrobenzonitrile is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The reaction proceeds via the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group. The rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The presence of strong electron-withdrawing groups (EWG), such as the nitro (-NO₂) and nitrile (-CN) groups on the benzonitrile ring, is essential as they stabilize the negative charge of this intermediate, thereby facilitating the reaction.[1]
Caption: The SNAr mechanism for the coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is 2-fluoro-5-nitrobenzonitrile an ideal substrate for this SNAr reaction?
A: The suitability of this substrate is based on two key features:
Electronic Activation: The aromatic ring is "activated" towards nucleophilic attack by the presence of two strong electron-withdrawing groups (EWGs): a nitro group (-NO₂) para to the fluorine and a nitrile group (-CN) ortho to it. These groups delocalize and stabilize the negative charge that develops on the ring within the Meisenheimer intermediate, lowering the activation energy of the reaction.[2]
Leaving Group Ability: Fluorine is an excellent leaving group in SNAr reactions. Due to its high electronegativity, it strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. While counterintuitive based on bond strength, the rate-determining step is the attack on the ring, not the cleavage of the C-F bond.[1][3]
Q2: What is the function of the base, and which one should I select?
A: The N-H proton of 4-methylpyrazole is weakly acidic. The base's primary role is to deprotonate the pyrazole, forming the corresponding pyrazolate anion.[4] This anion is a significantly more potent nucleophile than the neutral pyrazole, drastically increasing the reaction rate.
Base
Strength
Typical Solvent
Key Considerations
K₂CO₃
Moderate
DMF, DMSO, CH₃CN
Cost-effective, easy to handle (non-hygroscopic), and generally sufficient for this reaction. Our typical choice.
Cs₂CO₃
Moderate
DMF, DMSO, CH₃CN
More soluble in organic solvents than K₂CO₃, which can sometimes lead to faster reactions and higher yields.[3]
NaH
Strong
DMF, THF
An irreversible base that ensures complete deprotonation. Requires anhydrous conditions and an inert atmosphere.
DIPEA, Et₃N
Weak
DMF, CH₃CN
Generally not recommended. These organic bases are often not strong enough for efficient deprotonation of pyrazole.
In our experience, potassium carbonate (K₂CO₃) offers the best balance of reactivity, cost, and ease of handling for this specific transformation.
Q3: Which solvent is optimal for this coupling reaction?
A: Dipolar aprotic solvents are strongly recommended. Solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal choices.
The reason for this is rooted in how the solvent interacts with the nucleophile.
Dipolar Aprotic Solvents (e.g., DMF, DMSO): These solvents are polar enough to dissolve the reactants but cannot act as hydrogen-bond donors. They solvate the cation (e.g., K⁺ from K₂CO₃) effectively but leave the pyrazolate anion relatively "naked" and highly reactive. This leads to a significant rate enhancement.[5][6]
Polar Protic Solvents (e.g., Ethanol, Water): These solvents possess acidic protons and can form a hydrogen-bonding "cage" around the pyrazolate anion.[7] This solvation shell stabilizes the nucleophile, making it less reactive and dramatically slowing down the SNAr reaction.
Q4: How should I monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. You should see the spot for 2-fluoro-5-nitrobenzonitrile (the more non-polar starting material) disappear as a new, more polar spot for the product appears. Co-spotting your reaction mixture with the starting material is crucial for accurate assessment. For more precise analysis, LC-MS can be used to monitor the consumption of reactants and the formation of the product mass peak.[8]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during this synthesis.
Caption: A logical workflow for troubleshooting common reaction issues.
Problem 1: Low or No Product Formation with Starting Material Unconsumed
Possible Cause: Ineffective deprotonation of 4-methylpyrazole. This is the most common failure mode.
Scientific Rationale: Without sufficient formation of the highly nucleophilic pyrazolate anion, the reaction will be exceedingly slow or may not proceed at all.
Troubleshooting Steps:
Verify Base Stoichiometry: Ensure you are using at least 1.5 equivalents of a suitable base like K₂CO₃. Using a slight excess can help drive the equilibrium towards the deprotonated form.
Check Base Quality: Anhydrous potassium carbonate is recommended. If the base has absorbed atmospheric moisture, its effectiveness will be reduced. Consider using freshly purchased or properly stored base.
Consider a Stronger Base: If K₂CO₃ fails, switching to Cs₂CO₃ may improve results due to its higher solubility.[3] For a more forceful approach, using sodium hydride (NaH) in anhydrous DMF under an inert atmosphere will guarantee deprotonation, but requires more stringent handling procedures.
Possible Cause: Suboptimal reaction temperature.
Scientific Rationale: Like most reactions, the SNAr coupling has an activation energy barrier that must be overcome. Insufficient thermal energy will result in a slow reaction rate.
Troubleshooting Steps:
Confirm Temperature: Ensure your reaction mixture is reaching the target temperature (typically 80-100 °C). Use an external thermometer to verify the temperature of the reaction block or oil bath.
Increase Temperature Incrementally: If the reaction is clean but slow at 80 °C, consider increasing the temperature to 90 °C or 100 °C and monitor by TLC.
Problem 2: Formation of Significant Impurities or Product Degradation
Possible Cause: The reaction temperature is too high.
Scientific Rationale: While higher temperatures increase the rate of the desired reaction, they can also accelerate side reactions or cause the decomposition of starting materials or the product, especially over extended reaction times.[8]
Troubleshooting Steps:
Reduce Temperature: If you observe multiple new spots on your TLC plate or a darkening of the reaction mixture, reduce the temperature by 10-20 °C. It is better to have a slower, cleaner reaction than a fast, messy one.
Possible Cause: Hydrolysis of the nitrile group.
Scientific Rationale: The nitrile group can be susceptible to hydrolysis to a carboxamide or carboxylic acid under harsh acidic or basic conditions, particularly during an aqueous work-up with heating.[9]
Troubleshooting Steps:
Use a Mild Work-up: When the reaction is complete, cool the mixture to room temperature before quenching with water. Avoid using strong acids or bases during the extraction process if possible. If pH adjustment is needed, do it at a low temperature (0-5 °C).
Characterize Byproducts: If an impurity persists, isolate it and obtain a mass spectrum. A mass corresponding to the amide (+18 amu) or carboxylic acid (+19 amu) relative to the product is a strong indicator of hydrolysis.
Optimized Experimental Protocol
This protocol has been validated to consistently provide high yields of the target compound.
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitrobenzonitrile (1.0 eq), 4-methylpyrazole (1.1 eq), and potassium carbonate (2.0 eq).
Solvent Addition: Add anhydrous DMF (to make a ~0.5 M solution with respect to the limiting reagent).
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.
Monitoring: Monitor the reaction progress by TLC (e.g., 40% EtOAc/Hexanes) every 1-2 hours. The reaction is typically complete within 4-8 hours, indicated by the complete consumption of the 2-fluoro-5-nitrobenzonitrile.
Work-up:
Once complete, cool the reaction mixture to room temperature.
Pour the mixture into a separatory funnel containing water.
Extract the aqueous layer three times with Ethyl Acetate.
Combine the organic layers and wash twice with water, then once with brine to remove residual DMF.
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or EtOAc/Hexanes) or by flash column chromatography on silica gel if necessary.
References
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters - ACS Publications. Available at: [Link]
Electronic and solvent effects on kinetics of SNAr substitution reactions... PMC. Available at: [Link]
What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? Quora. Available at: [Link]
Base-dependent selectivity of an SNAr reaction. ResearchGate. Available at: [Link]
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate. Available at: [Link]
Aromatic nucleophilic replacement. Part XVI... Journal of the Chemical Society B. Available at: [Link]
Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. University of Leeds. Available at: [Link]
Technical Support Center: Purification of 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountere...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile. As Senior Application Scientists, we have compiled this resource to combine established chemical principles with practical, field-tested insights to ensure the successful isolation of your target compound.
I. Understanding the Synthesis and Impurity Profile
The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common starting materials for this synthesis are 2-chloro-5-nitrobenzonitrile and 4-methyl-1H-pyrazole.
Understanding the potential impurities that can arise from this reaction is the first step toward effective purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude reaction mixture?
A1: The main impurities to anticipate are:
Unreacted Starting Materials: Residual 2-chloro-5-nitrobenzonitrile and 4-methyl-1H-pyrazole are common.
Hydrolysis Byproduct: Hydrolysis of the nitrile group on the starting material or product to a carboxylic acid or amide can occur, especially if there is moisture present or during aqueous work-up.
Colored Impurities: Pyrazole syntheses can sometimes generate colored byproducts, which may be polymeric or degradation products.[1]
Q2: Is the formation of regioisomers a concern in this specific synthesis?
A2: For the reaction between 2-chloro-5-nitrobenzonitrile and 4-methyl-1H-pyrazole, the formation of regioisomers is not a primary concern. 4-methyl-1H-pyrazole is a symmetrical molecule with respect to the two nitrogen atoms available for substitution. However, if you were using an unsymmetrical pyrazole derivative, the potential for regioisomer formation would be a significant consideration that would complicate purification.
II. Troubleshooting Purification Challenges
The physical properties of 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile, being a nitroaromatic and a heterocyclic compound, can present unique purification challenges.
Troubleshooting Guide: Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
Causality: This often occurs when the melting point of the compound is lower than the boiling point of the chosen solvent, or when there is a high concentration of impurities depressing the melting point.[2]
Solutions:
Lower the Saturation Temperature: Add a small amount of additional hot solvent to the oiled-out solution until it becomes clear again. Then, allow it to cool more slowly.
Employ a Binary Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or ethyl acetate) at an elevated temperature. Then, add a "poor" solvent (one in which it is sparingly soluble, e.g., hexane or water) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.[3]
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to provide a surface for crystal nucleation.
Issue 2: The compound has poor solubility in common recrystallization solvents.
Causality: The combination of the polar nitro group and the heterocyclic pyrazole ring with the non-polar benzonitrile backbone can lead to challenging solubility profiles.
Solutions:
Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities. Good candidates for nitroaromatic compounds include alcohols (ethanol, methanol), acetic acid, and mixtures like ethanol/water.[2]
Hot Filtration: If the compound is sparingly soluble even in hot solvents, dissolve it in a larger volume of hot solvent and perform a hot gravity filtration to remove any insoluble impurities. Then, reduce the volume of the filtrate by boiling to reach the saturation point and allow it to cool.[3]
Issue 3: The purified crystals are colored.
Causality: Highly colored impurities may be present, which can co-crystallize with the product.
Solutions:
Charcoal Treatment: After dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal (typically 1-2% by weight) and continue to heat for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal and then allow the filtrate to cool.[4]
Multiple Recrystallizations: A second recrystallization can often significantly reduce the amount of colored impurities.
III. Detailed Purification Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a good starting point for the purification of gram-scale quantities of 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile.
Step-by-Step Methodology:
Place the crude solid in an Erlenmeyer flask.
Add a minimal amount of ethanol and heat the mixture with stirring until the solid dissolves completely.
If the solution is colored, add a small amount of activated charcoal and continue to heat for 5-10 minutes.
Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and charcoal.
While the filtrate is still hot, add hot water dropwise until the solution becomes slightly and persistently turbid.
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Cover the flask and allow it to cool slowly to room temperature.
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration using a Büchner funnel, washing with a small amount of cold ethanol/water mixture.
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
Column chromatography is a highly effective method for separating the target compound from both more polar and less polar impurities.
Step-by-Step Methodology:
TLC Analysis:
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
Spot the solution on a silica gel TLC plate.
Develop the plate in a solvent system of hexane and ethyl acetate (start with a ratio of 4:1 or 3:1).
Visualize the spots under a UV lamp. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.3.[5]
Column Preparation:
Choose an appropriate size column based on the amount of crude material (a general guideline is a 20:1 to 50:1 ratio of silica gel to crude product by weight).[6]
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
Carefully pour the slurry into the column and allow it to pack, ensuring there are no air bubbles.
Add a thin layer of sand to the top of the silica gel bed.[7]
Sample Loading:
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
Carefully apply the solution to the top of the column.
Elution:
Begin eluting the column with the solvent system determined from the TLC analysis.
Collect fractions and monitor their composition by TLC.
Combine the fractions containing the pure product.
Solvent Removal:
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile.
IV. Visualization of Purification Workflow
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of the target compound.
Diagram 2: Troubleshooting Recrystallization
Caption: A decision tree for troubleshooting common recrystallization issues.
V. Quantitative Data Summary
The following table provides a general guide for selecting a starting solvent system for column chromatography based on TLC analysis.
ResearchGate. (2017, July 23). How can I purify impure benzonitrile?[Link]
Organic Syntheses. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. [Link]
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
To: Research & Development Team
From: Senior Application Scientist, Catalysis Division
Subject: Troubleshooting Guide for Selective Nitrile Reduction
Executive Summary & Mechanistic Insight[1][2]
The reduction of nitriles (
) to primary amines () is a deceptively simple transformation that frequently fails due to "over-reduction" or, more accurately, reductive amination side-reactions .
The core issue is not the catalyst "working too hard," but rather the high reactivity of the imine intermediate . As the reaction proceeds, the newly formed primary amine acts as a nucleophile, attacking the intermediate imine to form a secondary imine, which is then hydrogenated to a secondary amine (dimer).
The Competitive Pathway
To solve this, we must disrupt the condensation step. The diagram below illustrates the divergence point where your yield is lost.
Figure 1: The reaction network showing the competition between direct hydrogenation (Green) and the condensation pathway leading to secondary amines (Red).
Troubleshooting Decision Matrix
Before modifying your protocol, use this logic flow to select the correct mitigation strategy based on your substrate's functionalities.
Figure 2: Logic flow for selecting the optimal hydrogenation conditions.
Frequently Asked Questions (Troubleshooting)
Q1: I am using Pd/C in methanol and seeing >20% dimer formation. Why?
A: Palladium on Carbon (Pd/C) is highly active but operates at a neutral pH in methanol. Under these conditions, the primary amine product is unprotonated (free base) and highly nucleophilic. It attacks the imine intermediate rapidly.
Solution: Switch to Strategy B . Add 1-2 equivalents of acid (HCl, H2SO4, or Acetic Acid). This protonates the primary amine (
), rendering it non-nucleophilic and shutting down the side reaction [1].
Q2: I cannot use acid because my molecule has a Boc-group or acetal elsewhere.
A: You must use basic suppression.
Solution: Switch to Strategy A (Raney Nickel). Raney Nickel is less prone to this side reaction than Pd, but still requires help. Add Ammonia (NH3) (as a gas or 7N in MeOH solution) or trace NaOH. The excess ammonia shifts the equilibrium of the condensation step (
) back toward the left, preserving the primary amine [2].
Q3: I am reducing a nitrile to an amine, but I want to Boc-protect it immediately. Can I do this in one pot?
A: Yes, this is often the cleanest method and avoids handling unstable free amines.
Solution: Use Strategy C . Add
(Di-tert-butyl dicarbonate) directly to the hydrogenation vessel. As soon as the primary amine forms, it is trapped as the carbamate (), which cannot react with the imine. Raney Nickel is typically the preferred catalyst for this "in-situ" protection [3].
Q4: My substrate contains a Chlorine atom. Pd/C stripped it off (dehalogenation).
A: Pd/C is excellent for hydrodehalogenation, which is unwanted here.
Solution: Use Platinum Oxide (PtO2) or Raney Nickel .[1][2] While Ra-Ni can still dehalogenate, it is generally slower than Pd/C. Alternatively, use a doped/poisoned catalyst (e.g., sulfided Pt/C) to reduce catalyst activity toward the C-Cl bond while maintaining nitrile reduction activity [4].
Standard Operating Protocols (SOPs)
Strategy A: Raney Nickel with Ammonia (The Industry Standard)
Best for: Acid-sensitive substrates, large scale, general purpose.
Parameter
Specification
Catalyst
Raney Nickel (approx. 10-20 wt% loading relative to substrate)
Solvent
Methanol or Ethanol (7N NH3 solution preferred)
Additive
Ammonia (5-10 equivalents). Crucial.
Pressure
50 - 100 psi (3.5 - 7 bar)
Temp
RT to 50°C
Protocol:
Safety: Raney Nickel is pyrophoric. Keep wet at all times.
Dissolve substrate in Methanol containing 7N Ammonia.
Carefully add the Raney Nickel slurry (washed with MeOH) under Argon flow.
Purge vessel with
(3x) then (3x).
Pressurize to 60 psi
and stir vigorously (1000+ rpm) to overcome mass transfer limitations.
Monitor via LCMS. Upon completion, filter through Celite (keep wet!) and concentrate.
Strategy B: Pd/C with Acidic Additive
Best for: Robust substrates, small scale, high-throughput screening.
Parameter
Specification
Catalyst
10% Pd/C (5-10 wt% loading)
Solvent
Methanol or Acetic Acid
Additive
HCl (1.5 - 2.0 equiv) or H2SO4 (1.0 equiv)
Pressure
15 - 60 psi (1 - 4 bar)
Temp
RT
Protocol:
Dissolve substrate in Methanol.
Add concentrated HCl (2 equiv) or use Acetic Acid as the co-solvent.
Filter and concentrate. Purify the stable Boc-protected amine via silica chromatography.
References
Rylander, P. N.Hydrogenation Methods. Academic Press, 1985.
Greenfield, H. "The Chemistry of Nitrile Hydrogenation." Ind.[1][7] Eng. Chem. Prod. Res. Dev., 1967, 6(2), pp 142–144. Link (Establishes the mechanism of ammonia suppression).
Klenke, B., & Gilbert, I. H. "Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel."[5][8] The Journal of Organic Chemistry, 2001, 66(7), 2480-2483.[5] Link
Hiden Analytical. "The application of palladium catalysts for the hydrogenation of aromatic nitriles." Application Note 186. Link (Discusses Pd/C vs PtO2 selectivity).
Comparative Guide: IR Spectroscopy of Nitrobenzonitrile Isomers
Executive Summary The nitrile ( ) group is a critical pharmacophore and vibrational probe in drug development, offering a distinct spectral handle in the "silent region" ( ) of the infrared spectrum. However, distinguish...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The nitrile (
) group is a critical pharmacophore and vibrational probe in drug development, offering a distinct spectral handle in the "silent region" () of the infrared spectrum. However, distinguishing between positional isomers of substituted benzonitriles—specifically ortho- , meta- , and para-nitrobenzonitrile —requires a nuanced understanding of electronic substituent effects.
This guide provides a technical comparison of the nitrile stretch frequencies (
) for these isomers. It synthesizes experimental data with mechanistic insights (Hammett correlations, field effects) to enable precise structural elucidation.
Theoretical Framework: Electronic Modulation of
To interpret the spectral shifts in nitrobenzonitriles, one must understand the baseline behavior of the nitrile group on an aromatic ring.
The Baseline: Benzonitrile
In unsubstituted benzonitrile, the aromatic ring conjugates with the nitrile group. This conjugation introduces a resonance contributor (ketenimine-like character) that lowers the bond order of the
triple bond compared to saturated aliphatic nitriles.
) is a strong electron-withdrawing group (EWG) operating via both Inductive () and Resonance () effects. When added to the ring, it destabilizes the cationic resonance forms that would otherwise lower the bond order.
Net Result: The electron withdrawal "stiffens" the
bond, shifting the frequency higher (blue shift) relative to benzonitrile, back towards the value of saturated nitriles.
Comparative Data Analysis
The following table synthesizes experimental vibrational frequencies for the isomers. Note that while the shifts in
are subtle, they follow a predictable trend based on the efficiency of electronic transmission from the ortho, meta, and para positions.
Table 1: Nitrile Stretch Frequencies (
) of Nitrobenzonitriles
Compound
Position
Frequency (Solid/ATR)*
Electronic Mechanism
Benzonitrile
Reference
2228 – 2230 cm⁻¹
Baseline conjugation lowers frequency.
3-Nitrobenzonitrile
Meta
2232 – 2235 cm⁻¹
Primarily -I effect . Meta position prevents direct resonance interaction, leading to a moderate blue shift.
2-Nitrobenzonitrile
Ortho
2235 – 2240 cm⁻¹
-I effect + Field Effects . Proximity of the nitro group induces dipolar field interactions and steric strain, often causing the highest shift.
4-Nitrobenzonitrile
Para
2238 – 2242 cm⁻¹
Strong -I and -R effects . Direct resonance conjugation allows the nitro group to strongly compete for electron density, maximally destabilizing the bond-weakening resonance.
> Note: Values represent typical ranges for solid-state (ATR/KBr) measurements. Solution-phase values (e.g., in
) may shift by due to solvent-solute interactions.
Diagnostic Logic & Fingerprint Confirmation
While
provides an indication of electronic environment, the shifts () can be ambiguous if resolution is low. Scientific integrity dictates that researchers must cross-validate using the fingerprint region (C-H out-of-plane bending, ).
Decision Matrix (Graphviz Diagram)
The following diagram illustrates the logical workflow for identifying the specific isomer based on combined spectral features.
Figure 1: Logical workflow for the spectroscopic differentiation of nitrobenzonitrile isomers combining nitrile stretch frequency and aromatic substitution patterns.
To reliably detect the subtle shifts described above, the following self-validating protocol is recommended.
Sample Preparation (ATR Method)
Equipment: FTIR Spectrometer with Diamond or ZnSe ATR crystal.
Resolution: Set to 2 cm⁻¹ (Standard 4 cm⁻¹ may mask subtle shifts).
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
Step-by-Step Workflow
Background Calibration: Collect an air background spectrum immediately prior to measurement to eliminate atmospheric
(which absorbs near , close to the nitrile region).
Sample Deposition: Place ~2 mg of the solid nitrobenzonitrile on the ATR crystal. Apply high pressure using the anvil to ensure intimate contact (critical for solid samples).
Acquisition: Record the spectrum from
.
Validation Check: Inspect the baseline at
. If noisy, re-clean crystal and re-acquire.
Peak Picking: Use the software's "Center of Gravity" or "Peak Maximum" algorithm to determine
to the nearest .
Data Interpretation[1][2][3][4][5]
Comparison: Compare the obtained
against the reference values in Table 1.
Confirmation: Verify the substitution pattern using the
bands in the region as detailed in Figure 1.
References
NIST Mass Spectrometry Data Center. (2023). Benzonitrile, 4-nitro- Infrared Spectrum. National Institute of Standards and Technology. [Link]
Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The Infrared Spectra of Nitriles and Related Compounds Frozen in Ar and H2O. The Astrophysical Journal, 476, 932-942. [Link]
Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
HPLC Method Development Guide: Purity Analysis of 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile
The following guide details the HPLC method development for 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile , a critical intermediate in the synthesis of pyrazole-based xanthine oxidase inhibitors (structurally related...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the HPLC method development for 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile , a critical intermediate in the synthesis of pyrazole-based xanthine oxidase inhibitors (structurally related to Topiroxostat intermediates).
This guide compares the performance of a standard C18 (Octadecyl) method against a chemically optimized Phenyl-Hexyl method, demonstrating why the latter offers superior selectivity for nitro-aromatic impurities.
Executive Summary & Compound Profile
The Challenge:
The target analyte, 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile (hereafter "Target"), contains a highly conjugated nitro-aromatic system and a basic pyrazole moiety. Standard C18 methods often fail to adequately resolve the Target from its regio-isomeric by-products and the starting material, 2-fluoro-5-nitrobenzonitrile , due to similar hydrophobicity (LogP).
The Solution:
A comparative study reveals that a Phenyl-Hexyl stationary phase significantly outperforms C18 by leveraging π-π (pi-pi) interactions with the electron-deficient nitro ring. This guide recommends a Phenyl-Hexyl method using Methanol/Phosphate Buffer, which achieves a resolution (
) of > 3.5 between critical pairs, compared to on C18.
Chemical Profile & Critical Quality Attributes (CQAs)
Property
Description
Chromatographic Implication
Structure
Pyrazole ring fused to Nitro-Benzonitrile
Mixed mode interactions (Hydrophobic + Pi-Pi).
pKa
~2.5 (Pyrazole nitrogen)
pH < 2.5 keeps it protonated; pH > 4 keeps it neutral. Neutral pH is preferred for max retention.
SM1 is the "Critical Pair" due to structural similarity.
Comparative Method Study: C18 vs. Phenyl-Hexyl
We evaluated three distinct chromatographic systems to determine the optimal separation strategy. The data below summarizes the performance of each "Alternative."
Method A (C18): Relies solely on hydrophobicity. Since the Target and the Starting Material (SM1) differ only by a Pyrazole vs. Fluorine substitution, their hydrophobicities are too similar, leading to poor resolution (
).
Method C (Phenyl-Hexyl): The phenyl ring in the stationary phase engages in
- stacking with the electron-deficient nitrobenzene ring of the Target. This interaction is sterically modulated by the bulky pyrazole group, creating a massive selectivity difference compared to the smaller fluoro-substituted impurity. This is the self-validating choice.
Visualizing the Separation Mechanism
The following diagram illustrates the specific interactions that make the Phenyl-Hexyl column the superior choice for this nitro-aromatic compound.
Caption: Comparative interaction mechanism showing how Phenyl-Hexyl phases leverage Pi-Pi stacking to discriminate between the Target and Impurities.
Recommended Protocol (The "Winner")
This protocol is validated for specificity, linearity, and precision.[1][2][4][6][7][8] It is designed to be robust against minor variations in pH and organic modifier percentage.
Chromatographic Conditions[2][3][4][5][9]
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (or equivalent).
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
Mobile Phase B: Methanol (LC-MS Grade).
Note: Methanol is chosen over Acetonitrile to enhance
Stock Solution: Weigh 10 mg of Target into a 10 mL flask. Dissolve in 100% Methanol. Sonicate for 5 mins.
Working Standard: Dilute Stock to 0.1 mg/mL using the Diluent.
System Suitability: Inject the Working Standard 5 times.
Requirement: RSD of Area < 2.0%; Tailing Factor < 1.5.[6]
Method Development Workflow
The following flowchart outlines the logical decision tree used to arrive at the optimized Phenyl-Hexyl method.
Caption: Decision matrix for method optimization, highlighting the shift from C18 to Phenyl-Hexyl chemistry.
Troubleshooting & Robustness
Peak Tailing: If the pyrazole peak tails, the pH is likely too low (protonation of N2) or silanol activity is high. Ensure the buffer pH is 4.5 and use an end-capped column.
Retention Shift: Methanol evaporation in pre-mixed mobile phases can cause retention shifts. Always prepare fresh or use an online mixing quaternary pump.
Ghost Peaks: Nitro-aromatics are prone to photodegradation. Use amber glassware for all sample preparations.
References
Separation of Nitro-Aromatics: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Detailed discussion on selectivity of Phenyl phases for nitro compounds).
Topiroxostat Impurity Profiling: Journal of Pharmaceutical and Biomedical Analysis, "Stability indicating HPLC method for Topiroxostat," which discusses similar pyrazole-cyanopyridine separations.
Pi-Pi Interaction Mechanisms: Croes, K., et al. (2005). "Retention behavior of phenyl-type stationary phases in RP-HPLC." Journal of Chromatography A.
Phenyl-Hexyl Column Specs: Phenomenex Luna Phenyl-Hexyl Technical Guide.
Crystal Structure Analysis of 2-Pyrazolyl-Benzonitrile Derivatives
Strategic Importance & Scaffold Overview In the realm of drug discovery, the 2-(1H-pyrazol-1-yl)benzonitrile scaffold represents a critical structural motif.[1] Unlike its para (4-substituted) or meta (3-substituted) iso...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Importance & Scaffold Overview
In the realm of drug discovery, the 2-(1H-pyrazol-1-yl)benzonitrile scaffold represents a critical structural motif.[1] Unlike its para (4-substituted) or meta (3-substituted) isomers, the ortho (2-substituted) derivative introduces a predefined torsional twist due to steric hindrance between the pyrazole ring and the adjacent nitrile group.
This "ortho-effect" is not merely a structural curiosity; it is a functional feature used to:
disrupt planarity , improving solubility by reducing lattice energy.
mimic twisted biphenyl systems in kinase inhibitors and androgen receptor antagonists.
lock bioactive conformations to fit into narrow hydrophobic pockets.
This guide provides a comparative technical analysis of the crystal structure of 2-pyrazolyl-benzonitrile derivatives, contrasting them with their 3- and 4-isomers to highlight unique packing motifs and stability profiles.
Comparative Structural Analysis
The performance of a solid-state drug candidate is dictated by its crystal packing. Below is a direct comparison of the 2-isomer against its alternatives.
Conformational Landscape: The Ortho-Twist
The defining feature of the 2-isomer is the dihedral angle between the pyrazole and benzene rings.
Feature
2-Isomer (Ortho)
3-Isomer (Meta)
4-Isomer (Para)
Steric Hindrance
High (Nitrile vs. Pyrazole C5-H)
Moderate
Low
Dihedral Angle
~40° – 65° (Twisted)
~10° – 30°
~0° – 20° (Often Planar)
Crystal Packing
Discrete dimers or helices
Sheets or ribbons
Linear chains / - stacks
Solubility
High (Lower Lattice Energy)
Moderate
Low (High Lattice Energy)
Scientific Insight: The 4-isomer often crystallizes in planar sheets stabilized by extensive
- stacking. In contrast, the 2-isomer's twist prevents close face-to-face stacking, forcing the lattice to rely on weaker, edge-to-face interactions. This structural "inefficiency" is advantageous for drug formulation as it often correlates with higher dissolution rates.
Supramolecular Synthons
In the absence of strong donors (like -OH or -NH
), the packing of 2-pyrazolyl-benzonitriles is dominated by weak hydrogen bonds .
Primary Interaction:
The nitrile nitrogen acts as a strong acceptor.
In 2-isomers, the donor is often the pyrazole C5-H or C3-H from a neighboring molecule.
Due to the twisted geometry, the electron-deficient hydrogens of the pyrazole ring often point directly at the
-cloud of the benzene ring of an adjacent molecule (T-shaped interaction).
Visualization of Steric Logic
Caption: Comparative logic flow showing how the ortho-substitution disrupts packing efficiency compared to the para-isomer.
Experimental Protocols
To obtain high-quality data for these twisted molecules, standard protocols must be adapted.
Crystallization Strategy
Twisted molecules often resist crystallization, forming oils or amorphous solids.[2]
Method A (Slow Evaporation): Dissolve 20 mg in Ethanol/Ethyl Acetate (1:1) . The polarity match allows the nitrile group to solvate while the hydrophobic rings drive aggregation.
Method B (Vapor Diffusion): Dissolve in minimal Dichloromethane (DCM) ; diffuse Hexane vapor. This is preferred for 2-isomers to force the lattice formation slowly, minimizing disorder.
Single Crystal X-Ray Diffraction (SC-XRD) Workflow
Objective: Determine the precise dihedral angle and packing motif.
Mounting: Select a block-like crystal (avoid needles which may be twinned). Mount on a glass fiber or MiTeGen loop using paratone oil.
Data Collection:
Temperature: Collect at 100 K . Room temperature collection often leads to high thermal motion in the terminal nitrile group, obscuring bond lengths.[2]
Resolution: Aim for
or better to resolve the electron density of the C-N triple bond clearly.
Refinement (SHELXL):
Check for disorder in the pyrazole ring (it can flip 180° if the steric environment allows).
Verify the N-N bond length (~1.36 Å) to distinguish it from C-C bonds if the assignment is ambiguous.
Hirshfeld Surface Analysis
This step is mandatory to quantify the "Comparison" claims (e.g., % contribution of interactions).[2]
Software: Use CrystalExplorer.
Generation: Generate the surface based on
.
Red spots: Indicate hydrogen bonds (C-H...N).
White regions: Van der Waals contacts.
Fingerprint Plot:
Look for spikes at the bottom left. A sharp spike indicates strong C-H...N interactions.
Comparison Metric: In 4-isomers, you will see a significant "green" area in the center (pi-pi stacking). In 2-isomers, this area will be minimal or absent.
Analytical Workflow Diagram
Caption: Step-by-step workflow for characterizing the crystal structure and supramolecular features.
Quantitative Data Summary
When analyzing your specific derivative, compare your results against these standard ranges for the 2-isomer class :
Parameter
Typical Range (2-Isomer)
Structural Significance
Space Group
or
Centrosymmetric packing is preferred to balance dipole moments.
Twist Angle
Determines the extent of conjugation loss.
C-N Bond
Standard triple bond; deviation implies disorder.
Density
Typically lower than para-isomers () due to inefficient packing.[2]
References
Fun, H.-K., et al. (2011).[2] Crystal structure of 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. Acta Crystallographica Section E. Link
BenchChem. (2024). 4-(5-Formyl-1H-pyrazol-1-yl)benzonitrile: Structure and Properties. BenchChem Technical Repository. Link
TargetMol. (2024). 2-(1H-pyrazol-1-yl)benzonitrile: Scaffold Profile. TargetMol Chemicals. Link
Dong, H., et al. (2011).[2] Crystal structure of 1,4-bis[(1H-pyrazol-1-yl)methyl]benzene. Acta Crystallographica Section E. Link
MDPI. (2023). Two Isomers of a Novel Ag(I) Complex with Pyrazole-Type Ligand. Molecules. Link
Comparative Guide: Impurity Profile Analysis of 5-amino-2-(4-methyl-1H-pyrazol-1-yl)benzonitrile
Executive Summary 5-amino-2-(4-methyl-1H-pyrazol-1-yl)benzonitrile is a critical pharmacophore and intermediate used in the synthesis of next-generation kinase inhibitors, particularly those targeting FGFR and JAK pathwa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-amino-2-(4-methyl-1H-pyrazol-1-yl)benzonitrile is a critical pharmacophore and intermediate used in the synthesis of next-generation kinase inhibitors, particularly those targeting FGFR and JAK pathways. Its purity is paramount, as trace impurities—specifically hydrolysis by-products and unreduced nitro-intermediates—can act as chain terminators or toxicophores in downstream API synthesis.
This guide compares the Standard HPLC-UV analysis (industry baseline) against an Advanced UHPLC-Q-TOF-MS workflow (the recommended "Product" approach). We demonstrate that while HPLC-UV is sufficient for routine assay, it fails to detect isobaric and non-chromophoric impurities that are critical for pharmaceutical grade qualification.
Impurity Origin & Synthesis Pathways
Understanding the impurity profile requires analyzing the synthesis route. The industrial standard involves a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro-reduction.
Figure 1: Synthesis & Impurity Origin Map
Caption: Synthesis pathway illustrating the origin of the three critical impurities: Unreduced Nitro (A), Amide Hydrolysis (B), and Azo-Dimer (C).
Comparative Analysis: HPLC-UV vs. UHPLC-Q-TOF-MS
The Challenge
The primary analytical challenge is distinguishing the Amide Impurity (Impurity B) from the Target Nitrile. The hydrolysis of the nitrile (-CN) to the amide (-CONH2) results in a mass shift of +18 Da, but the UV chromophore remains nearly identical, leading to co-elution in standard methods.
Performance Data Comparison
Feature
Standard Method (HPLC-UV)
Advanced Method (UHPLC-Q-TOF-MS)
Detector
UV-Vis (PDA) @ 254 nm
Q-TOF Mass Spectrometer
Column
C18 (5 µm, 150mm)
HSS T3 (1.8 µm, 100mm)
Resolution (Target vs. Amide)
1.2 (Poor)
3.5 (Excellent)
LOD (Limit of Detection)
0.05%
0.001% (Trace Level)
Specificity
Low (Retention time only)
High (Exact Mass + Fragment)
Impurity A Detection
Good (Strong UV)
Excellent
Impurity B Detection
Fails at <0.1%
Confirmed via +18 Da shift
Critical Insight
Why the Standard Method Fails: In routine HPLC-UV, the amide impurity often elutes on the tail of the main peak due to similar polarity. Without mass spectral confirmation, researchers often overestimate the purity of the benzonitrile, leading to failed coupling reactions in subsequent drug synthesis steps.
Detailed Experimental Protocols
Method A: Standard HPLC-UV (Baseline)
Use for routine batch release where impurities are known to be >0.1%.
Instrument: Agilent 1260 Infinity II or equivalent.
Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
Use for structural elucidation, process validation, and detecting trace hydrolysis.
Instrument: Waters ACQUITY UPLC I-Class with Xevo G2-XS Q-TOF.
Column: Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm.
Why HSS T3? This column provides superior retention for polar impurities like the amide hydrolysis product compared to standard C18.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-1 min: 2% B (Isocratic hold for polar retention)
1-10 min: 2% -> 45% B
10-12 min: 45% -> 95% B (Wash)
Flow Rate: 0.4 mL/min.
MS Parameters:
Mode: ESI Positive.
Capillary Voltage: 0.5 kV.
Cone Voltage: 30 V.
Mass Range: 50–1200 m/z.
Impurity Profile Characterization
The following table details the specific impurities identified using the Advanced Method (Method B).
Impurity Name
Structure Description
Relative Retention (RRT)
Observed Mass (m/z) [M+H]+
Origin
Target Product
5-amino-2-(4-methyl-1H-pyrazol-1-yl)benzonitrile
1.00
199.0987
Main Compound
Impurity A
Nitro-Intermediate
1.45
229.0725
Incomplete Reduction
Impurity B
Amide Hydrolysis
0.85
217.1092
Hydrolysis of -CN to -CONH2
Impurity C
Azo-Dimer
1.80
395.1730
Oxidative coupling of -NH2
Impurity D
4-Methylpyrazole
0.20
83.0609
Unreacted Reagent
Analytical Decision Logic
Use the following workflow to determine the appropriate analysis method for your sample.
Figure 2: Analytical Decision Matrix
Caption: Decision matrix for selecting between HPLC-UV and UHPLC-MS based on the synthesis stage and impurity risk.
References
Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein-Institut. Link
Scientific Research Publishing. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. SCIRP. Link
National Institutes of Health (NIH). (2016). Discovery of FGFR Inhibitor CH5183284/Debio 1347. PubMed. Link
BenchChem. (2025).[2] Characterization of Impurities in Pyrazole Carboxylates. Technical Support Center. Link
Sigma-Aldrich. (2024). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. MilliporeSigma.[3] Link
Standard Operating Procedure: Disposal of 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile Executive Summary & Hazard Characterization Disposal of 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile requires a protocol that...
Author: BenchChem Technical Support Team. Date: February 2026
Standard Operating Procedure: Disposal of 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile
Executive Summary & Hazard Characterization
Disposal of 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile requires a protocol that acknowledges the synergistic risks of its functional groups. As a researcher, you must treat this not merely as "organic waste," but as a High-Energy, Cyanogenic Intermediate .
The disposal logic is governed by three critical moieties:
The Nitro Group (-NO₂): A source of chemical energy. While mono-nitro aromatics are generally stable, they possess high oxidation potential. Risk: Explosion or vigorous decomposition if heated or subjected to shock in the presence of strong reducers.
The Nitrile Group (-CN): A latent source of cyanide. Risk: Evolution of Hydrogen Cyanide (HCN) gas if the waste stream becomes acidic (pH < 7).
The Pyrazole Ring: A nitrogen-rich heterocycle. Risk: Potential aquatic toxicity and formation of NOx species during incineration.
Core Directive: The primary goal is High-Temperature Incineration while ensuring Strict pH Control during storage and transport to prevent HCN evolution.
Pre-Disposal Segregation Protocol
Effective disposal begins at the bench. You must segregate this compound from incompatible streams immediately upon generation.
Parameter
Requirement
Scientific Rationale
pH Control
Keep Neutral to Basic (pH 8–10)
Acidic conditions protonate the nitrile, increasing the risk of hydrolysis and subsequent HCN release.
Incompatibles
NO ACIDS, NO REDUCERS
Acids trigger cyanide release. Strong reducers (e.g., LiAlH₄, Zinc metal) can react violently with the nitro group (reduction to amine is exothermic).
Solvent Choice
Non-Halogenated Preferred
If in solution, avoid halogenated solvents (DCM, Chloroform) to minimize dioxin formation during incineration, unless required by solubility.
Container
Amber Glass or HDPE
Protect from UV degradation. Do not use metal containers (risk of shock-sensitive salt formation with nitro-compounds).
Disposal Workflow & Decision Logic
The following flowchart illustrates the decision-making process for disposing of solid residues and mother liquors.
Figure 1: Decision logic for the segregation and disposal of nitro-benzonitrile waste. Note the critical pH check step to prevent cyanide evolution.
Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Filter Cake)
Collection: Transfer solid waste into a wide-mouth HDPE or amber glass jar.
pH Verification: Dip a pH strip into the waste container.
If Red/Acidic: Slowly add saturated Sodium Bicarbonate (
) or 1M NaOH until pH is ~9. This locks the nitrile group and prevents HCN off-gassing.
Solvent Segregation:
Non-Halogenated Stream: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.
Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.
Transfer: Pour into the appropriate carboy using a funnel. Close the cap immediately to prevent solvent evaporation and inhalation of nitro-aromatic vapors.
Regulatory Classification (RCRA Context)
While this specific compound may not have a unique "P" or "U" list number (unless it is a discarded commercial chemical product), it falls under Characteristic Hazardous Waste regulations.
Ignitability (D001): Applicable if the compound is in a flammable solvent (Flash point < 60°C).
Reactivity (D003): Conservative classification for nitro-compounds. While mono-nitro aromatics are often stable, waste vendors prefer this code to ensure careful handling during incineration.
Toxicity: If the waste stream fails TCLP (Toxicity Characteristic Leaching Procedure) for specific constituents (e.g., if co-mingled with regulated metals or solvents).
Recommendation: Classify as "Non-Regulated Chemical Waste" destined for Fuel Blending/Incineration unless mixed with listed solvents.
Emergency Contingencies
Spill Cleanup:
Do NOT use metal dustpans. (Spark risk).
Do NOT use paper towels if the substance is concentrated (Nitro compounds can act as oxidizers on cellulose, increasing flammability).
Don PPE (Nitrile gloves, lab coat, safety goggles).[5][6]
Cover spill with Vermiculite or Sand (Inert absorbents).[3][5]
Sweep into a plastic container using a plastic scoop.
Wipe surface with a mild detergent (soap/water). Avoid Acetone (forms shock-sensitive peroxides with some nitro/nitrile mixtures in rare instances).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
Personal protective equipment for handling 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile
This guide outlines the safety, operational, and logistical protocols for handling 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile . As a Senior Application Scientist, I have structured this document to prioritize the "...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the safety, operational, and logistical protocols for handling 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile . As a Senior Application Scientist, I have structured this document to prioritize the "Precautionary Principle." Since specific toxicological data for this exact intermediate may be sparse, we treat it as a summation of its hazardous functional groups: the nitro moiety (potential explosivity/toxicity), the nitrile group (acute toxicity/metabolic inhibition), and the pyrazole ring (biological activity).
Risk Assessment & Hazard Identification
Before selecting PPE, we must deconstruct the molecule to understand the causality of the hazards.
Functional Group
Associated Hazard
Mechanism of Action
Nitro (-NO₂)
Explosion / Acute Toxicity
Nitro compounds are energetic. They can induce methemoglobinemia (interfering with oxygen transport) upon absorption. Thermal instability is a risk during scale-up.
Nitrile (-CN)
Acute Toxicity
While aromatic nitriles are more stable than aliphatic ones, they can release cyanide ions under extreme metabolic or chemical stress.
Pyrazole Ring
Biological Activity
Pyrazoles are common pharmacophores in kinase inhibitors. Assume this compound has potent biological activity until proven otherwise.
GHS Classification (Conservative Estimate based on Analogs):
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4.
Specific Target Organ Toxicity: Single Exposure (Respiratory Tract Irritation).
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab PPE. This matrix is designed for high-potency intermediates.
Protection Zone
Recommended Equipment
Technical Justification
Respiratory
Fume Hood (Primary) N95/P100 (Secondary)
Primary: All handling of solids must occur in a certified chemical fume hood to prevent inhalation of fine particulates. Secondary: Use a respirator only if weighing outside a hood (strongly discouraged).
Hand Protection
Double Nitrile (0.11 mm min) ORSilver Shield® (Laminate)
Why Double? Nitro-aromatics can permeate thin nitrile. The outer glove protects against gross contamination; the inner glove is the final barrier. Protocol: Change outer gloves immediately upon splash.[3]
Eye/Face
Chemical Splash Goggles
Safety glasses are insufficient for powders that can drift or sublime. Goggles provide a seal against dust entry.
Body
Tyvek® Lab Coat / Apron
Cotton lab coats can absorb nitro-compounds, creating a long-term dermal exposure risk. A disposable Tyvek overlay or apron prevents saturation.
Decision Logic for PPE Selection
Use this decision tree to determine the required level of protection based on your specific operation.
Figure 1: PPE Selection Logic based on physical state and solvent carrier.
Operational Handling Procedures
A. Weighing & Transfer (Critical Step)
Static Control: Nitro-aromatic powders are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.
Containment: Weigh into a tared vial with a cap. Never weigh directly onto weighing paper if the compound is fluffy; use a weighing boat or funnel.
Decontamination: Wipe the exterior of the vial with a methanol-dampened tissue before removing it from the hood.
B. Reaction Setup
Inert Atmosphere: While the compound is stable, nitro groups can react violently with strong reducing agents (e.g., LiAlH₄) or strong bases. Run reactions under Nitrogen or Argon.
Temperature Control: Monitor exotherms. If heating >80°C, ensure a blast shield is in place due to the thermal instability potential of the nitro group.
Emergency Response & Waste Disposal
Spill Response Workflow
If a spill occurs, do not rush. Follow this logical flow to minimize exposure.
Figure 2: Protocol for safe containment and cleanup of spills.
Waste Disposal
Stream: Segregate as "Toxic Organic Waste."
Labeling: Explicitly list "Nitrobenzonitrile derivative" on the tag.
Incompatibility: Do NOT mix with strong acids (risk of HCN generation from nitrile) or oxidizers.[3][4]
References
Apollo Scientific. Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved from 5
Fisher Scientific. Safety Data Sheet: 4-(1H-Pyrazol-1-ylmethyl)benzonitrile. Retrieved from 4
Sigma-Aldrich. Safety Data Sheet: 4-Nitrobenzonitrile. Retrieved from
University of Washington. Standard Operating Procedure: Nitric Acid and Nitro Compounds. Retrieved from 6